[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate
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Overview
Description
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate: is a complex organic compound featuring multiple functional groups, including benzofuran, oxazole, and propanoate moieties
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to be suitable structures for designing antimicrobial agents that are active toward different clinically approved targets .
Mode of Action
Benzofuran derivatives have been known to exhibit a wide array of biological activities, making them a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran derivatives have been known to influence various biological and pharmacological applications .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Action Environment
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate typically involves multi-step organic reactions. The initial steps often include the formation of the benzofuran and oxazole rings through cyclization reactions. Subsequent steps involve the introduction of the propanoate group via esterification reactions. Common reagents used in these reactions include acyl chlorides, alcohols, and bases such as pyridine or triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxazole rings to their corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate: has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Comparison with Similar Compounds
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate: can be compared with similar compounds such as:
Benzofuran derivatives: These compounds share the benzofuran moiety and may exhibit similar biological activities.
Oxazole derivatives: Compounds with oxazole rings are often studied for their antimicrobial and anticancer properties.
Propanoate esters: These esters are commonly used in organic synthesis and material science.
The uniqueness of This compound lies in its combination of multiple functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12-16(13(2)26-21-12)7-8-20(23)24-11-15-10-19(27-22-15)18-9-14-5-3-4-6-17(14)25-18/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVFFALHBGDHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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